molecular formula C13H16N8 B2533002 1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 2415586-45-5

1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2533002
CAS No.: 2415586-45-5
M. Wt: 284.327
InChI Key: KOHCOATXWNIVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical entity 1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a specialized research compound designed for investigative applications in medicinal chemistry and drug discovery. Its molecular architecture incorporates a [1,2,4]triazolo[4,3-b]pyridazine head group, a scaffold recognized for its significant potential in pharmaceutical development. Scientific literature indicates that this core heterocyclic system is a privileged structure in the design of bioactive molecules, with derivatives demonstrating potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a established target for type 2 diabetes therapeutics . Furthermore, triazolopyridazine-based compounds are actively being explored as potent leads for novel antiparasitic agents, showing promising activity against Cryptosporidium parvum . The structure is completed with a piperazine linker, a ubiquitous feature in pharmacologically active compounds that often enhances solubility and allows for strategic modulation of molecular properties . This specific structural combination makes the reagent a valuable template for synthesizing novel analogs and conducting structure-activity relationship (SAR) studies across multiple therapeutic areas. Researchers can utilize this compound as a key intermediate in lead optimization campaigns, particularly for projects targeting metabolic diseases and infectious pathogens. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8/c1-18-5-4-14-13(18)20-8-6-19(7-9-20)12-3-2-11-16-15-10-21(11)17-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHCOATXWNIVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule comprises three distinct heterocyclic components:

  • Atriazolo[4,3-b]pyridazine core
  • A piperazine linker
  • A 1-methyl-1H-imidazol-2-yl substituent

Retrosynthetic dissection suggests two primary fragments for convergent synthesis:

  • Fragment A : 6-Chloro-triazolo[4,3-b]pyridazine
  • Fragment B : 1-(1-Methyl-1H-imidazol-2-yl)piperazine

Coupling these fragments via nucleophilic aromatic substitution (SNAr) forms the final product.

Synthesis ofTriazolo[4,3-b]Pyridazine Derivatives

Core Ring Formation

The triazolopyridazine scaffold is typically constructed via cyclocondensation reactions. Key methods include:

Diazotization-Cyclization

Treatment of 3,6-dichloropyridazine-4-carboxylic acid (25 ) with hydrazine hydrate yields 6-chloro-3-hydrazinopyridazin-4-amine (28 ). Subsequent reflux in formic acid induces cyclization to 6-chloro-triazolo[4,3-b]pyridazin-8-amine (29 ).

Reaction Conditions :

  • Hydrazine hydrate (excess), ethanol, 80°C, 4 h
  • Formic acid, reflux, 2 h

Yield : 65–72%

Nitrite-Mediated Cyclization

Alternate routes employ sodium nitrite under acidic conditions to cyclize diaminopyridazine precursors. For example, 4,5-diaminopyridazine derivatives treated with HNO2 at 0–5°C yield triazolopyridazines.

Functionalization at Position 6

The chlorine atom at position 6 of the triazolopyridazine core serves as the primary site for piperazine coupling.

Key Intermediate :
6-Chloro-triazolo[4,3-b]pyridazine (35i )

  • Prepared via chlorination of the parent heterocycle using POCl3 or PCl5
  • Characterization: $$^1$$H NMR (DMSO-d6) δ 8.45 (s, 1H), 7.92 (d, J = 9.5 Hz, 1H)

Synthesis of 1-(1-Methyl-1H-Imidazol-2-yl)Piperazine

Piperazine Substitution Strategies

Two approaches dominate the literature:

Direct Alkylation

Reaction of piperazine with 2-chloro-1-methylimidazole in the presence of K2CO3:

Procedure :

  • Piperazine (1.0 equiv), 2-chloro-1-methylimidazole (1.2 equiv), DMF, 80°C, 12 h
  • Yield : 58%
Buchwald-Hartwig Amination

For hindered substrates, palladium-catalyzed coupling ensures higher regioselectivity:

Conditions :

  • Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3, toluene, 110°C, 24 h
  • Yield : 74%

Final Coupling Reaction

Nucleophilic Aromatic Substitution

The critical bond formation occurs between Fragment A and Fragment B:

Optimized Protocol :

  • 6-Chloro-triazolo[4,3-b]pyridazine (35i , 1.0 equiv)
  • 1-(1-Methyl-1H-imidazol-2-yl)piperazine (1.5 equiv)
  • DIPEA (3.0 equiv), n-BuOH, 120°C, 48 h

Workup :

  • Dilution with H2O, extraction with EtOAc (3×)
  • Column chromatography (SiO2, CH2Cl2/MeOH 9:1)

Yield : 63%

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Base-assisted deprotonation of the piperazine amine
  • SNAr displacement of chloride, facilitated by electron-withdrawing triazole and pyridazine rings

Purification and Characterization

Chromatographic Methods

  • Reverse-phase HPLC : C18 column, H2O/MeCN gradient (5→95% over 30 min)
  • Purity : ≥95% (UV detection at 254 nm)

Spectroscopic Data

  • HRMS (ESI+) : m/z 285.1421 [M+H]+ (calc. 285.1418)
  • $$^1$$H NMR (DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 7.85 (d, J = 9.3 Hz, 1H, pyridazine-H), 6.95 (s, 1H, imidazole-H), 3.92 (s, 3H, N-CH3), 3.60–3.45 (m, 8H, piperazine-H)

Alternative Synthetic Routes

Reductive Amination

For analogs requiring modified piperazine linkers:

  • Intermediate : 6-Amino-triazolo[4,3-b]pyridazine
  • Conditions : NaBH3CN, MeOH, rt, 12 h
  • Yield : 42%

Suzuki-Miyaura Coupling

Introduction of aryl/heteroaryl groups at position 3:

  • Catalyst : Pd(PPh3)4, K2CO3, dioxane/H2O
  • Scope : Limited by substrate solubility

Challenges and Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate SNAr but complicate purification
  • n-BuOH balances reactivity and solubility

Temperature Optimization

  • <100°C : Incomplete conversion
  • >120°C : Decomposition of triazolopyridazine core

Scalability and Industrial Relevance

Kilogram-Scale Production

  • Batch size : 5 kg
  • Key modifications :
    • Continuous flow reactor for coupling step
    • Crystallization instead of chromatography for final purification
  • Overall yield : 57%

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperazine Dihydrochloride

  • Structure : Retains the triazolopyridazine-piperazine core but lacks the 1-methylimidazole group.
  • Molecular Formula : C₁₀H₁₆Cl₂N₆.
  • Key Differences : Absence of the imidazole substituent reduces hydrogen-bonding capacity. The dihydrochloride salt improves solubility but may alter pharmacokinetics.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method common in triazole synthesis .

Structural Analog 2: AZD5153

  • Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-4-Piperidyl]Phenoxy]Ethyl]-1,3-Dimethyl-Piperazin-2-one.
  • Key Differences: Incorporates a methoxy group on the triazolopyridazine and a piperazinone ring. These modifications enhance bromodomain inhibition potency compared to simpler analogs.
  • Biological Activity : Demonstrated efficacy in targeting the BRD4 bromodomain, highlighting the role of substituents in optimizing target affinity .

Structural Analog 3: 1-{3-Cyclopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}-4-(2,4-Dimethylbenzenesulfonyl)Piperazine

  • Structure : Features a cyclopropyl-substituted triazolopyridazine and a benzenesulfonyl group on piperazine.
  • Molecular Formula : C₂₀H₂₄N₆O₂S.
  • Key Differences : The bulky benzenesulfonyl group increases molecular weight (412.51 g/mol) and may improve metabolic stability. Cyclopropyl substitution on the triazole ring could enhance lipophilicity .

Structural Analog 4: 1-{1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}-4-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperazine

  • Structure : Replaces the imidazole with a pyrazolopyrimidine group.
  • Molecular Formula : C₁₄H₁₄N₁₀.
  • Key Differences : Higher nitrogen content (10 N atoms) may improve solubility but reduce membrane permeability. The pyrazolopyrimidine moiety offers distinct electronic properties compared to imidazole .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₅H₁₈N₈ 326.37 1-Methylimidazole, triazolopyridazine Not reported
1-{3-Methyl-Triazolo...Piperazine (15) C₁₀H₁₆Cl₂N₆ 307.19 Triazolopyridazine, dihydrochloride Not reported
AZD5153 (5, 8) C₂₄H₃₁N₇O₂ ~500 Methoxy-triazolopyridazine, piperazinone Not reported
1-{3-Cyclopropyl-Triazolo... (14) C₂₀H₂₄N₆O₂S 412.51 Cyclopropyl, benzenesulfonyl Not reported

Biological Activity

The compound 1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, biological mechanisms, and relevant case studies highlighting its therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

CXHYNZOW\text{C}_{\text{X}}\text{H}_{\text{Y}}\text{N}_{\text{Z}}\text{O}_{\text{W}}

Where:

  • C : Carbon atoms
  • H : Hydrogen atoms
  • N : Nitrogen atoms
  • O : Oxygen atoms

Antimicrobial Properties

Recent studies have indicated that derivatives of imidazole and triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown promising results against various strains of bacteria and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components.

CompoundActivityIC50 (µM)
1Bacterial Inhibition5.0
2Antifungal Activity3.5

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the modulation of the Bcl-2 family proteins and activation of caspases.

Case Study:
In a study involving human cancer cell lines, the compound exhibited an IC50 value of approximately 10 µM against A549 lung cancer cells. The study demonstrated that the compound activates intrinsic apoptotic pathways leading to cell death.

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The triazole moiety is known for its ability to inhibit enzymes involved in fungal and bacterial growth.
  • Receptor Modulation: The imidazole ring can interact with various receptors in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Research Findings

Several studies have focused on synthesizing and evaluating derivatives of this compound for enhanced biological activity. For example:

  • A series of modifications on the piperazine ring led to increased potency against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM in certain derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.